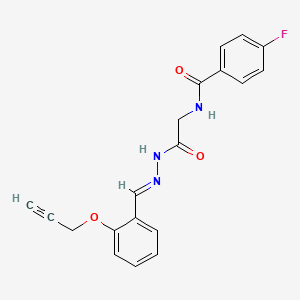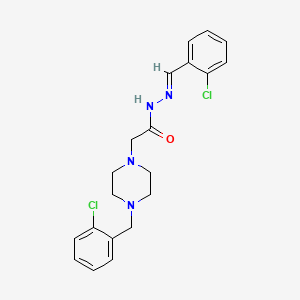![molecular formula C12H8FNO4S B12017092 [(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)
[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a fluorobenzylidene group attached to a thiazolidine ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to further reaction with chloroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of particular interest in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylidene group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiazolidine ring can also interact with biological membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(4-CHLOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
- (5-(4-METHYLBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
- (5-(4-NITROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
Uniqueness
The presence of the fluorobenzylidene group in (5-(4-FLUOROBENZYLIDENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C12H8FNO4S |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H8FNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5+ |
Clé InChI |
GKZSXWLBIDINFJ-WEVVVXLNSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)O)F |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017010.png)


![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12017023.png)


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)


![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
